2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Description
2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (2C6M4TMD) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a boron-containing heterocyclic compound that can be synthesized from chloroform, phenol, and the boron-containing reagent 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. 2C6M4TMD is an interesting compound due to its unique structure, which allows it to act as a Lewis acid catalyst, a nucleophile, and a ligand. It is also a relatively stable compound, making it suitable for use in a variety of research experiments.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystal Structure : This compound has been synthesized and characterized by various spectroscopy methods (FT-IR, NMR, MS) and X-ray diffraction. DFT calculations were performed for comparative analysis of spectroscopic data, geometrical parameters, MEP, FMO, and NBO analysis, revealing insights into the molecular structure and properties (Wu et al., 2021).
Vibrational Properties Studies : The vibrational properties of derivatives of this compound have been extensively studied, with assignments made based on characteristic vibrational absorption bands. This information is crucial for understanding the physical and chemical behavior of these molecules (Wu et al., 2021).
Applications in Lignin Analysis
- Quantitative 31P NMR Analysis of Lignins : The compound has been used as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins. This application is significant for understanding the complex structure of lignins and their various phenolic hydroxyl environments (Granata & Argyropoulos, 1995).
Medicinal Chemistry and Drug Development
- Modification of Prochelators for Improved Stability : Derivatives of this compound have been modified to enhance hydrolytic stability and efficiency in prochelator-to-chelator conversion. This modification is critical in drug development, especially for conditionally targeting metal sequestration in cells under oxidative stress (Wang & Franz, 2018).
Molecular Docking and Quantum Chemical Calculations
- Molecular Docking and Spectroscopic Analysis : The molecular structure and spectroscopic data of derivatives of this compound have been obtained from DFT calculations. Molecular docking results predict the biological effect, essential for drug design and understanding molecular interactions (Viji et al., 2020).
Catalysis and Synthetic Chemistry
- Pd-Catalyzed Borylation of Arylbromides : This compound has been used in the Pd-catalyzed borylation of arylbromides. This method is particularly effective for arylbromides bearing sulfonyl groups, demonstrating the compound's utility in synthetic chemistry (Takagi & Yamakawa, 2013).
properties
IUPAC Name |
2-chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO4/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7,16H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEJPOZGAPQFPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590369 |
Source
|
Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
CAS RN |
1003298-84-7 |
Source
|
Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1003298-84-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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